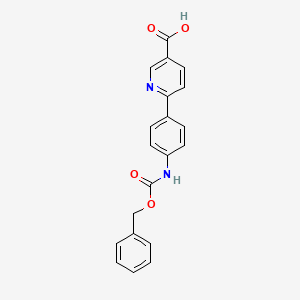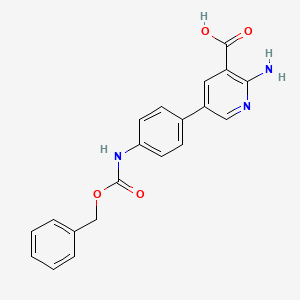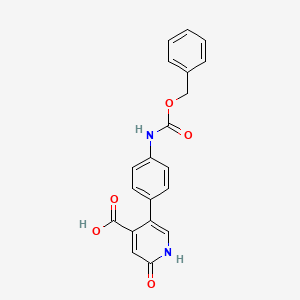
5-(4-Cbz-Aminopheny)-2-hydroxyisonicotinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Cbz-Aminopheny)-2-hydroxyisonicotinic acid, 95%, is an organic compound that has been used in a variety of scientific research applications. It is a derivative of isonicotinic acid and has a molecular formula of C10H12N2O3. This compound is a white solid with a melting point of 176-178°C and a boiling point of 212-214°C. It is soluble in water, ethanol, and methanol, and insoluble in ether.
Aplicaciones Científicas De Investigación
5-(4-Cbz-Aminopheny)-2-hydroxyisonicotinic acid, 95%, is widely used in scientific research applications. It is used as a ligand for the preparation of metal complexes and is also used as a reagent in the synthesis of other compounds. It has been used to study the mechanism of action of various enzymes, such as tyrosinase and xanthine oxidase, and to study the biochemical and physiological effects of various drugs.
Mecanismo De Acción
The mechanism of action of 5-(4-Cbz-Aminopheny)-2-hydroxyisonicotinic acid, 95%, is not yet fully understood. However, it is thought that the compound acts as an inhibitor of tyrosinase, an enzyme involved in the biosynthesis of melanin. The compound has also been shown to inhibit the activity of xanthine oxidase, an enzyme involved in the breakdown of purines.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Cbz-Aminopheny)-2-hydroxyisonicotinic acid, 95%, are not yet fully understood. However, it has been shown to inhibit the activity of tyrosinase and xanthine oxidase, and thus may be useful in the treatment of various skin conditions and diseases. In addition, it has been shown to have anti-inflammatory and antioxidant properties, and may be useful in the treatment of various inflammatory and oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(4-Cbz-Aminopheny)-2-hydroxyisonicotinic acid, 95%, in laboratory experiments are that it is a relatively inexpensive and readily available reagent, and that it can be used in a variety of reactions. Its disadvantages include its low solubility in water, and its instability in the presence of light and heat.
Direcciones Futuras
Future research on 5-(4-Cbz-Aminopheny)-2-hydroxyisonicotinic acid, 95%, should focus on further elucidating its mechanism of action and its biochemical and physiological effects. In addition, further research should focus on the development of more efficient synthesis methods, as well as the development of more stable derivatives of the compound. Finally, further research should focus on the potential applications of the compound in the treatment of various diseases and conditions.
Métodos De Síntesis
The synthesis of 5-(4-Cbz-Aminopheny)-2-hydroxyisonicotinic acid, 95%, is achieved through a two-step process. The first step involves the reaction of isonicotinic acid and 4-chlorobenzaldehyde in the presence of an acid catalyst to form the intermediate compound 5-(4-chlorobenzyl)-2-hydroxyisonicotinic acid. The second step involves the reaction of the intermediate compound with ethylenediamine in the presence of an acid catalyst to form the desired product, 5-(4-Cbz-Aminopheny)-2-hydroxyisonicotinic acid, 95%.
Propiedades
IUPAC Name |
2-oxo-5-[4-(phenylmethoxycarbonylamino)phenyl]-1H-pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5/c23-18-10-16(19(24)25)17(11-21-18)14-6-8-15(9-7-14)22-20(26)27-12-13-4-2-1-3-5-13/h1-11H,12H2,(H,21,23)(H,22,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USETYVWPCVCVQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CNC(=O)C=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395507.png)
![2-Amino-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395513.png)
![2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395525.png)
![2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395533.png)
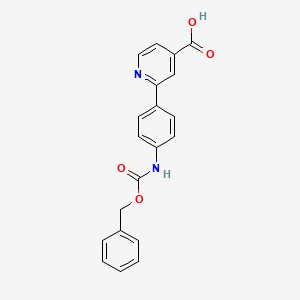

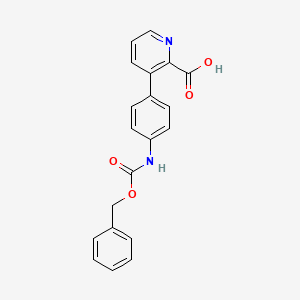

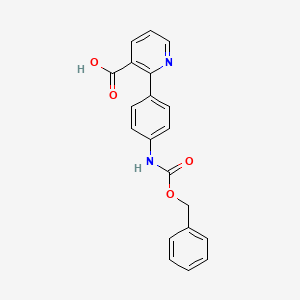
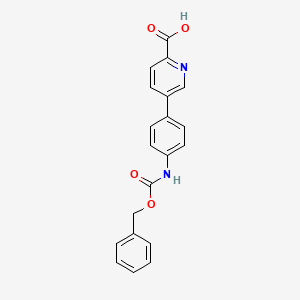
![2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395575.png)
